BDP FL DBCO
Description
Evolution of Bioorthogonal Chemistry in Contemporary Research
Bioorthogonal chemistry refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. confluore.com The development of bioorthogonal reactions has revolutionized the ability to study biological molecules and events in situ. mdpi.com Early click chemistry, while powerful for creating stable linkages, often required copper catalysts, which can be cytotoxic, limiting their use in live cells. mdpi.com This spurred the development of copper-free click chemistry methods, such as the strain-promoted azide-alkyne cycloaddition (SPAAC). evitachem.combroadpharm.comcd-bioparticles.com SPAAC utilizes strained alkyne moieties, like cyclooctynes, which possess sufficient inherent reactivity to react with azides without the need for a catalyst. mdpi.com This advancement opened new avenues for labeling biomolecules in live cells and organisms. evitachem.comcd-bioparticles.comaxispharm.com
Significance of Fluorescent Probes in Molecular and Cellular Investigations
Fluorescent probes are indispensable tools in molecular and cellular biology, enabling the visualization, tracking, and quantification of biological molecules and processes with high sensitivity and spatial resolution. researchgate.net They work by emitting light at a specific wavelength after excitation, allowing researchers to monitor everything from protein localization and dynamics to cellular signaling pathways and metabolic activity. The development of diverse fluorophores with varying spectral properties, photostability, and environmental sensitivity has significantly expanded the capabilities of fluorescence microscopy and related techniques. Borondipyrromethene (BODIPY) dyes, known for their brightness, photostability, and narrow emission bandwidths, represent a significant class of fluorophores widely used in biological research. broadpharm.comwikipedia.orgresearchgate.netlumiprobe.com
Positioning of BDP FL DBCO within the Landscape of Advanced Bioconjugation Reagents
This compound is a specialized reagent that combines a borondipyrromethene (BDP FL) fluorophore with a dibenzocyclooctyne (DBCO) moiety. evitachem.comaxispharm.com This molecular architecture positions this compound as a powerful tool for fluorescently labeling azide-functionalized biomolecules using copper-free click chemistry (SPAAC). evitachem.comaxispharm.combroadpharm.commedchemexpress.com The BDP FL component provides bright green fluorescence, compatible with fluorescein (B123965) filter sets, making it suitable for various imaging applications. evitachem.comaxispharm.comlumiprobe.com The integrated DBCO group allows for efficient and specific conjugation to azide-tagged molecules in biological environments without the cytotoxicity associated with copper catalysts. evitachem.combroadpharm.comaxispharm.combroadpharm.commedchemexpress.com This makes this compound particularly valuable for applications requiring minimal cellular perturbation, such as live-cell labeling. evitachem.comaxispharm.com
Overview of Research Trajectories Utilizing this compound
Research utilizing this compound primarily focuses on its application in bioorthogonal labeling and imaging within biological systems. Its ability to react selectively with azides via copper-free click chemistry allows for the fluorescent tagging of biomolecules that have been metabolically or chemically modified to incorporate azide (B81097) groups. This includes labeling proteins, nucleic acids, and glycans for visualization and study. evitachem.comaxispharm.com Key research trajectories involve live-cell imaging, where the photostability and biocompatibility of this compound are advantageous. evitachem.comaxispharm.com It is also employed in bioconjugation strategies to create fluorescently labeled biomolecules for various assays and diagnostic applications. evitachem.comaxispharm.com Studies comparing this compound with other cycloalkyne-dye conjugates highlight the importance of the cycloalkyne structure in influencing intracellular labeling specificity. rsc.org
Properties
Molecular Formula |
C35H35BF2N4O2 |
|---|---|
Molecular Weight |
592.497 |
IUPAC Name |
N/A |
InChI |
InChI=1S/C35H35BF2N4O2/c1-25-22-26(2)41-33(25)23-31-18-17-30(42(31)36(41,37)38)19-20-34(43)39-21-9-3-4-14-35(44)40-24-29-12-6-5-10-27(29)15-16-28-11-7-8-13-32(28)40/h5-8,10-13,17-18,22-23H,3-4,9,14,19-21,24H2,1-2H3,(H,39,43) |
InChI Key |
WWPMTHJNVKSPDC-UHFFFAOYSA-N |
SMILES |
CC1=CC(C)=[N+]2C1=CC3=CC=C(CCC(NCCCCCC(N4C5=CC=CC=C5C#CC(C=CC=C6)=C6C4)=O)=O)N3[B-]2(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Origin of Product |
United States |
Structural Design and Reactive Principles of Bdp Fl Dbco
Architectural Features of the Borondipyrromethene (BDP FL) Core
The fluorescent properties of BDP FL DBCO are derived from its borondipyrromethene (BODIPY) core, specifically the BDP FL fluorophore. This class of dyes is renowned for its exceptional photophysical characteristics.
The core structure of BDP FL consists of a dipyrromethene ligand complexed with a disubstituted boron atom, typically a BF2 unit. This rigid, bicyclic structure is fundamental to its high fluorescence quantum yield and remarkable photostability, outperforming many traditional fluorophores like fluorescein (B123965). mdpi.comlumiprobe.comnih.gov Key architectural features include:
High Molar Extinction Coefficients: BDP FL exhibits strong absorption of light, typically in the blue-green region of the spectrum. mdpi.com
Sharp Emission Spectra: The fluorescence emission is characterized by narrow bandwidths, which is advantageous for multiplex imaging applications.
Environmental Insensitivity: The fluorescence of BDP FL is largely unaffected by changes in solvent polarity and pH, providing consistent performance in diverse experimental conditions. thermofisher.com
Photostability: The rigid boron-dipyrromethene core is resistant to photobleaching, allowing for prolonged imaging and accurate quantification of fluorescent signals. mdpi.comlumiprobe.com
These features make BDP FL an excellent choice for a fluorescent reporter in biological imaging and assays. antibodies.com
| Property | Value | Reference |
|---|---|---|
| Excitation Maximum (λex) | ~503 nm | antibodies.comlumiprobe.com |
| Emission Maximum (λem) | ~509 nm | antibodies.comlumiprobe.com |
| Molar Extinction Coefficient (ε) | ~92,000 M-1cm-1 | antibodies.comlumiprobe.com |
| Fluorescence Quantum Yield (Φ) | ~0.97 | antibodies.comlumiprobe.com |
Functionality of the Dibenzocyclooctyne (DBCO) Moiety in Bioorthogonal Systems
The reactive component of this compound is the dibenzocyclooctyne (DBCO) group. DBCO is a cyclooctyne (B158145) derivative that participates in a highly efficient and selective bioorthogonal reaction known as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). nih.gov
The key to DBCO's reactivity lies in its significant ring strain. The eight-membered ring forces the alkyne bond to deviate significantly from its ideal linear geometry. This stored energy lowers the activation energy for the [3+2] cycloaddition reaction with azides, allowing the reaction to proceed rapidly at physiological temperatures without the need for a cytotoxic copper(I) catalyst. nih.govnih.gov This copper-free nature is a major advantage for in vivo and live-cell imaging, as copper can be toxic to biological systems. broadpharm.com
The reaction between DBCO and an azide-modified molecule results in the formation of a stable triazole linkage, covalently attaching the BDP FL fluorophore to the target. broadpharm.comresearchgate.net This reaction is highly specific, as neither the cyclooctyne nor the azide (B81097) group typically reacts with other functional groups found in biological systems, ensuring minimal off-target labeling.
Interplay between Fluorophore and Reactive Group for Enhanced Research Utility
The conjugation of the BDP FL fluorophore to the DBCO reactive moiety creates a powerful tool for a wide range of research applications. The high brightness and photostability of BDP FL ensure sensitive and reliable detection, while the bioorthogonal reactivity of DBCO enables highly specific labeling of azide-functionalized biomolecules in complex biological environments.
This combination is particularly valuable for:
Live-Cell Imaging: The copper-free nature of the SPAAC reaction allows for the labeling of molecules on the surface of or within living cells without inducing toxicity.
Protein and Nucleic Acid Labeling: Researchers can incorporate azide groups into proteins and nucleic acids through metabolic or enzymatic labeling and subsequently visualize them using this compound.
Multi-Target Imaging: The sharp emission spectrum of BDP FL, combined with the orthogonality of the SPAAC reaction, facilitates simultaneous imaging of multiple targets when used with other bioorthogonal reaction pairs. nih.gov
A study involving the labeling of azide-modified H5N1 pseudotype virus with a DBCO-functionalized fluorescent dye in lung tissues demonstrated the high specificity and efficacy of in vivo bioorthogonal chemistry. researchgate.net
| Application Area | Specific Use Case | Reference |
|---|---|---|
| Cell Biology | Visualization of azide-modified glycans on cell surfaces. | researchgate.net |
| Virology | In vivo imaging and tracking of azide-labeled viruses. | researchgate.net |
| Drug Delivery | Tracking the localization of azide-modified drug delivery vehicles. | researchgate.net |
| Proteomics | Fluorescent detection of azide-labeled proteins in complex mixtures. | lumiprobe.com |
Synthetic Methodologies and Derivatization Strategies for Bdp Fl Dbco
Chemical Synthesis Routes of the BDP FL Chromophore Precursors
The foundation of BDP FL DBCO is the boron-dipyrromethene (BODIPY) core, known for its sharp absorption and emission peaks, high fluorescence quantum yield, and exceptional photostability. lumiprobe.comlumiprobe.com The synthesis of BDP FL precursors typically begins with the condensation of pyrrole (B145914) derivatives.
A common and established route involves the acid-catalyzed condensation of two equivalents of a pyrrole, such as 2,4-dimethylpyrrole, with an aldehyde or an acid chloride. For precursors intended for further functionalization, a common starting material is a derivative of propionic acid, leading to the formation of a dipyrromethane intermediate. This intermediate is then oxidized to a dipyrromethene.
The final step in forming the stable BDP FL chromophore is the complexation of the dipyrromethene with a boron trifluoride (BF₃) source, typically boron trifluoride diethyl etherate (BF₃·OEt₂), in the presence of a base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA). This reaction coordinates the boron atom with the nitrogen atoms of the dipyrromethene core, yielding the characteristic 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene structure. nih.gov
One of the most versatile precursors for creating BDP FL derivatives is BDP FL propionic acid. nih.govfrontiersin.org This precursor, which contains a carboxylic acid functional group, can be readily activated, for example by converting it to an N-hydroxysuccinimide (NHS) ester, to facilitate covalent bonding to other molecules. lumiprobe.comfrontiersin.orgfrontiersin.org
Table 1: Key Intermediates in BDP FL Precursor Synthesis
| Intermediate/Reagent | Role in Synthesis |
| 2,4-Dimethylpyrrole | Pyrrole building block for the dipyrromethene core. |
| Propionic acid derivative | Provides the structural backbone and a functional handle (carboxylic acid) for later conjugation. |
| Dipyrromethane | The initial product of pyrrole-aldehyde condensation. |
| Boron Trifluoride Diethyl Etherate | Source of BF₂ for the final complexation step to form the BODIPY core. |
| BDP FL Propionic Acid | A key precursor molecule with a reactive carboxylic acid group. nih.gov |
| BDP FL NHS Ester | An activated form of BDP FL propionic acid, highly reactive towards primary amines. lumiprobe.com |
Incorporation of the Dibenzocyclooctyne (DBCO) Functional Group
The DBCO group is introduced to the BDP FL core to enable its use in strain-promoted alkyne-azide cycloaddition (SPAAC), a type of copper-free click chemistry. biotium.combroadpharm.com This bioorthogonal reaction is highly specific and can be performed in complex biological environments without the need for a toxic copper catalyst, making it ideal for live-cell imaging. axispharm.combiotium.com
The most common strategy for incorporating the DBCO moiety involves standard amide bond formation. This is achieved by reacting a BDP FL precursor containing a carboxylic acid (or its activated form) with a DBCO derivative containing a primary amine.
The typical reaction scheme is as follows:
Activation of the Fluorophore : BDP FL propionic acid is activated using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or by converting it into a more reactive BDP FL NHS ester. frontiersin.orgresearchgate.net
Coupling Reaction : The activated BDP FL is then reacted with a DBCO-amine linker (e.g., DBCO-amine) in an appropriate organic solvent. The amine group of the DBCO linker nucleophilically attacks the activated carboxyl group of the BDP FL, forming a stable amide bond.
This synthetic approach covalently links the fluorescent BDP FL core to the reactive DBCO handle, resulting in the final this compound compound. ruixibiotech.com The length and nature of the linker arm on the DBCO-amine component can be varied to modify the spacing and solubility of the final product.
Purification and Characterization Techniques for Research-Grade this compound
Ensuring the high purity of this compound is critical for its reliable performance in research applications. A combination of chromatographic purification and rigorous analytical characterization is employed to produce research-grade material.
Purification Methods: After synthesis, the crude product is purified to remove unreacted starting materials, byproducts, and any side products. The primary techniques used include:
Flash Chromatography : This is often the first step in purification, using a silica (B1680970) gel column to separate the desired product from major impurities based on polarity. frontiersin.org
High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (RP-HPLC) is a powerful technique used to achieve high purity (typically >95%). frontiersin.org It separates molecules based on their hydrophobicity.
Gel Permeation Chromatography : This method can be used to separate the fluorescent probe from other molecules based on size. youtube.com
Capillary Electrophoresis (CE) : Advanced CE-based techniques, such as capillary transient isotachophoresis, can be used for the precise fractionation and purification of fluorescent probes. nih.gov
Characterization Techniques: Once purified, the identity and purity of this compound are confirmed using several analytical methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the chemical structure of the molecule by analyzing the chemical shifts and coupling patterns of its protons. lunanano.caantibodies.com
Mass Spectrometry (MS) : Techniques like Electrospray Ionization (ESI) mass spectrometry are used to verify the molecular weight of the compound, confirming its elemental composition. frontiersin.org
HPLC Analysis : Analytical HPLC is used to assess the final purity of the compound, often in conjunction with a UV-Vis or fluorescence detector. lunanano.caantibodies.com
Spectroscopic Analysis : The absorption and emission spectra are measured to confirm the fluorescent properties of the dye, including its excitation and emission maxima and extinction coefficient. antibodies.com
Table 2: Summary of Purification and Characterization Methods
| Technique | Purpose | Typical Outcome |
| Purification | ||
| Flash Chromatography | Removal of major impurities from the crude reaction mixture. frontiersin.org | Partially purified product. |
| HPLC | Final purification to achieve high purity levels. nih.gov | Purity >95%. |
| Characterization | ||
| ¹H NMR | Structural confirmation. lunanano.ca | Spectrum consistent with the proposed chemical structure. |
| Mass Spectrometry | Molecular weight verification. frontiersin.org | Measured mass matches the calculated mass. |
| Analytical HPLC | Purity assessment. antibodies.com | Single major peak indicating high purity. |
| UV-Vis/Fluorescence Spectroscopy | Confirmation of photophysical properties. antibodies.com | Characteristic absorption and emission maxima. |
Development of this compound Derivatives with Modified Linkers (e.g., Polyethylene (B3416737) Glycol)
To improve the utility of this compound, particularly in aqueous biological systems, derivatives have been developed that incorporate modified linkers. The most common modification is the inclusion of a polyethylene glycol (PEG) spacer between the BDP FL fluorophore and the DBCO functional group. jenabioscience.cominterchim.fr
The introduction of a hydrophilic PEG linker serves several important purposes:
Reduced Non-Specific Binding : PEG linkers are known to reduce non-specific hydrophobic interactions, which can lead to lower background signals in imaging and assay applications.
Improved Accessibility : The flexible PEG spacer physically separates the bulky fluorophore from the reactive DBCO group, which can improve the accessibility of the DBCO for reaction with its azide-tagged target molecule. broadpharm.com
The synthesis of these derivatives follows the same fundamental principles of amide bond formation described previously. A BDP FL carboxylic acid or its NHS ester is reacted with a DBCO-PEG-amine linker. These linkers are commercially available with varying numbers of PEG units (e.g., PEG4, PEG8). broadpharm.com The resulting compound, such as BDP FL-PEG4-DBCO, retains the desirable fluorescent and reactive properties of the parent molecule while offering enhanced physicochemical characteristics. broadpharm.comjenabioscience.com
Table 3: Properties of BDP FL-PEG4-DBCO Derivative
| Property | Value | Reference |
| Molecular Formula | C₄₃H₅₀BF₂N₅O₇ | jenabioscience.com |
| Molecular Weight | 797.69 g/mol | jenabioscience.com |
| Excitation Maximum (λexc) | 503 nm | jenabioscience.com |
| Emission Maximum (λem) | 512 nm | jenabioscience.com |
| Extinction Coefficient (ε) | 80,000 L·mmol⁻¹·cm⁻¹ | jenabioscience.com |
| Solubility | Soluble in DMSO, DMF, DCM, MeOH | broadpharm.comjenabioscience.com |
Mechanistic Basis of Bdp Fl Dbco Reactivity: Strain Promoted Alkyne Azide Cycloaddition Spaac
Fundamentals of Copper-Free Click Chemistry and its Bioorthogonal Advantages
Click chemistry, as conceptualized by K. Barry Sharpless, refers to a set of reactions that are highly efficient, reliable, and produce minimal byproducts. guidechem.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of click chemistry, known for its speed and efficiency in forming 1,4-disubstituted 1,2,3-triazoles. nih.govinvivochem.cn However, the requirement for a copper catalyst poses a significant limitation for applications in living systems due to the inherent cytotoxicity of copper ions. nih.govnih.govinvivochem.cnnih.gov
Copper-free click chemistry emerged to overcome this challenge, enabling click reactions to occur without the need for a toxic metal catalyst. bioglyco.comnih.govnih.govnih.govnih.govinvivochem.cnnih.gov SPAAC is a prime example of copper-free click chemistry. bioglyco.comnih.govnih.govguidechem.comnih.govnih.gov A key advantage of copper-free click chemistry, including SPAAC, is its bioorthogonality. bioglyco.comnih.govnih.govinvivochem.cnnih.govnih.gov Bioorthogonal reactions are chemical transformations that can occur within living biological systems without interfering with native biochemical processes. invivochem.cn The azide (B81097) functional group is particularly well-suited for bioorthogonal chemistry because it is small, metabolically stable, and largely absent from biological molecules, thus minimizing undesirable side reactions. invivochem.cn Similarly, strained cyclooctynes are not naturally found in biological systems, ensuring their selective reactivity with introduced azide tags. invivochem.cn This bioorthogonality allows for the selective labeling and tracking of biomolecules in live cells and organisms without causing toxicity or disrupting cellular function. bioglyco.comnih.govnih.govinvivochem.cnnih.govnih.gov
Role of Intrinsic Ring Strain in Enhancing DBCO Reactivity with Azides
Unlike the CuAAC reaction which relies on copper catalysis to activate the alkyne, the SPAAC reaction is driven by the intrinsic ring strain of the cyclic alkyne. bioglyco.comnih.govnih.govnih.govnih.gov Dibenzocyclooctyne (DBCO), a strained cyclic alkyne, possesses significant angle and torsional strain due to the presence of the triple bond within the eight-membered ring and the fused benzene (B151609) rings. bioglyco.comnih.govnih.govfishersci.ficenmed.com This inherent strain energy destabilizes the alkyne, making it significantly more reactive towards 1,3-dipoles like azides compared to unstrained alkynes. bioglyco.comnih.govguidechem.comnih.gov The release of this ring strain during the cycloaddition provides a significant driving force for the reaction, effectively lowering the activation energy required for the reaction to occur in the absence of a catalyst. nih.govguidechem.com The incorporation of substituents, such as benzene rings in DBCO, further increases ring strain and enhances reactivity. nih.govfishersci.ficenmed.com This heightened reactivity of the strained alkyne is crucial for achieving reasonable reaction rates under mild biological conditions. bioglyco.com
Formation of Stable Triazole Linkages in Biological Milieus
The SPAAC reaction between a strained alkyne like DBCO and an azide results in the formation of a stable five-membered heteroaromatic ring, specifically a 1,2,3-triazole. bioglyco.comnih.govnih.govguidechem.cominvivochem.cnnih.gov This cycloaddition typically proceeds through a concerted [3+2] mechanism. guidechem.comnih.gov The resulting triazole linkage is highly stable under a wide range of biological conditions, including varying pH levels, temperatures, and the presence of other biological molecules. bioglyco.comnih.govnih.govnih.gov This stability is a critical feature for biological applications, ensuring that the labeling or conjugation remains intact during experiments or in vivo tracking. bioglyco.comnih.govnih.govnih.gov The stability of the triazole product in SPAAC is often highlighted as an advantage compared to the products of some other bioorthogonal reactions, such as the isoxazolines formed in strain-promoted alkyne-nitrone cycloadditions (SPANC), which can undergo rearrangements under biological conditions. nih.gov
Kinetic and Thermodynamic Considerations in BDP FL DBCO-Mediated Bioconjugation
The efficiency of this compound in bioconjugation is influenced by both kinetic and thermodynamic factors. The reaction is thermodynamically favorable due to the release of strain energy from the cyclooctyne (B158145) ring and the formation of the stable triazole product, which releases a significant amount of heat (over 188 kJ/mol). nih.gov
Kinetically, the SPAAC reaction, while generally slower than the copper-catalyzed variant, is sufficiently fast for many biological applications. nih.govnih.gov The reaction rate is influenced by several factors, including the specific structure of the strained alkyne and the azide, as well as reaction conditions such as buffer composition, pH, and temperature. fishersci.finih.gov Studies have investigated the reaction rates of various cyclooctyne derivatives with different azides. For instance, DBCO-based reagents generally offer higher reaction rates compared to some other cyclooctynes like bicyclononyne (BCN). nih.govfishersci.fi The nature of the azide also plays a role, with variations in reaction rates observed for different azide structures, such as primary versus tertiary azides. nih.govnih.gov
Data from research indicates that factors like buffer type and pH can impact SPAAC kinetics. For example, studies using sulfo DBCO-amine showed variations in reaction rates across different buffers and pH values, with higher pH generally leading to increased rates in some buffers. nih.gov The presence of linkers, such as PEG linkers, can also influence reaction rates, potentially by improving solubility or accessibility of the reactive groups. fishersci.finih.gov
While specific kinetic data for this compound itself reacting with various biological azides might vary depending on the context and specific biomolecule being labeled, the fundamental principles governing SPAAC kinetics and thermodynamics apply. The strained DBCO moiety ensures a sufficiently fast and thermodynamically favorable reaction with azides, enabling efficient labeling even at low concentrations within biological systems. nih.govymilab.com
Here is a summary of kinetic data for selected cyclooctynes with different azides found in the literature:
| Cyclooctyne | Azide | Solvent/Conditions | Rate Constant (k₂) (M⁻¹s⁻¹) | Source |
| DIFO | Azide (general) | Not specified | 0.08 | nih.gov |
| BCN | Benzyl azide | CH₃CN:H₂O = 3:1 | ~0.18 | wikidata.org |
| DBCO | Phenyl azide | CH₃CN:H₂O = 3:1 | 0.033 | wikidata.org |
| BCN | Phenyl azide | CH₃CN:H₂O = 3:1 | 0.2 | wikidata.org |
| DIBO | Benzyl azide | Not specified | ~0.065 (calculated from ~60x increase for activated DIBO) | wikidata.org |
| Sulfo DBCO-amine | 3-azido-L-alanine | PBS (pH 7) | 0.32 – 0.85 | nih.gov |
| Sulfo DBCO-amine | 1-azido-1-deoxy-β-D-glucopyranoside | PBS (pH 7) | 0.55 – 1.22 | nih.gov |
| DBCO-PEG5-trastuzumab | Azide (on sugar) | Not specified | 0.18 – 0.37 | nih.gov |
Note: Rate constants can vary significantly depending on the specific reaction conditions, including solvent, temperature, and the presence of other molecules.
The design of this compound, combining a fluorescent reporter (BDP FL) with the reactive DBCO moiety, allows for direct visualization of azide-tagged biomolecules following the SPAAC reaction. nih.govfishersci.cafishersci.fiereztech.comscbt.com The photostability of the BDP FL dye is an important characteristic for imaging applications. fishersci.cafishersci.fiscbt.com
Advanced Applications of Bdp Fl Dbco in Academic Research
Fluorescence Imaging and Microscopy Techniques
The bright green fluorescence of BDP FL DBCO is well-suited for various fluorescence imaging applications, particularly when using fluorescein (B123965) filter sets. nih.gov Its photostability ensures consistent performance during extended imaging experiments.
This compound is effectively employed for labeling azide-functionalized molecules within both live and fixed cells. nih.govnih.gov This allows for dynamic studies of cellular processes through real-time labeling without significantly disrupting cellular integrity. nih.gov It has been used to label azide-modified phosphatidylcholine (PC) and azide-tagged sugars, such as 6-azido-6-deoxy-D-galactose (6AzGal), within live cells. The efficient and rapid nature of the copper-free click reaction facilitates such labeling in sensitive biological environments.
Fluorescence microscopy techniques, including confocal microscopy, are commonly used to visualize targets labeled with this compound, providing insights into their subcellular localization. nih.gov Researchers have utilized this compound in confocal microscopy to visualize and determine the localization of secreted proteins, such as the Salmonella effector protein SifA, within host cells. It has also been applied in confocal microscopy to observe the intracellular distribution of labeled sugars, which were predominantly found in the cytoplasm, endoplasmic reticulum, and Golgi apparatus. Furthermore, this compound has been used in confocal microscopy studies investigating the localization of proteins in relation to lipid droplets.
BODIPY dyes, including BDP FL, are known for their suitability in high-resolution imaging modalities due to their brightness, sharp fluorescence spectra, and high photostability. This compound has been successfully applied in spinning-disk Structured-illumination microscopy (SIM) for the super-resolution imaging of labeled secreted proteins within host cells, demonstrating its utility beyond conventional microscopy techniques.
Biomolecule Labeling and Conjugation for Functional Studies
This compound serves as a versatile tool for tagging and conjugating various biomolecules, including proteins, nucleic acids, and lipids, for use in diverse functional assays. nih.gov Its ability to form a stable triazole linkage through copper-free click chemistry ensures precise and efficient labeling. nih.gov
The DBCO group on this compound specifically reacts with azide-functionalized molecules, enabling site-specific tagging of biomolecules that have been modified to contain azide (B81097) groups. nih.gov This approach has been used for the site-specific labeling of proteins that incorporate unnatural amino acids containing azide functionalities. This compound can also be used to detect target proteins or nucleic acids that possess azide groups through microscopy and flow cytometry. Beyond proteins and nucleic acids, this compound is applicable for labeling lipids, including azide-modified phosphatidylcholine and azide-tagged sugar derivatives. Its use extends to studies involving the localization of proteins, DNA, and nanoparticles within cellular environments.
While this compound directly reacts with azide moieties, the DBCO group is a common handle for conjugating to various biomolecules, which can then be used in click chemistry reactions. This compound is relevant in the context of developing protein-peptide and protein-oligonucleotide conjugates, typically by reacting with azide-modified peptides or oligonucleotides, or by being incorporated into a construct that is subsequently conjugated to an azide-tagged biomolecule. nih.gov The DBCO moiety's reactivity allows for the formation of stable conjugates, which are valuable for studying molecular interactions and functions.
Integration into Bioconjugation Strategies for Chemical Probe Development
This compound is integrated into bioconjugation strategies for the development of chemical probes. Its reactive DBCO group allows for the precise tagging of azide-functionalized molecules, including proteins, nucleic acids, and other biomolecules. axispharm.comevitachem.com This capability is crucial for creating fluorescently labeled probes that can track or target specific biomolecules in complex biological systems. The copper-free nature of the click reaction mediated by DBCO is advantageous in probe development, particularly for applications in sensitive biological environments like live cells, where copper can be toxic or interfere with native processes. axispharm.comevitachem.commedkoo.com The resulting stable triazole linkage ensures that the fluorescent label remains covalently attached to the target molecule, enabling reliable detection and imaging. evitachem.combroadpharm.commedkoo.com
Investigations in Glycobiology
In glycobiology, this compound is a key reagent for studying glycosylation, a fundamental post-translational modification. Its use is often coupled with metabolic labeling strategies to visualize and track glycans.
Visualization of Metabolically Labeled Azido (B1232118) Glycans
Metabolic oligosaccharide engineering involves feeding cells with synthetic azido-functionalized sugar analogs. These analogs are incorporated into cellular glycans by the cell's biosynthetic machinery. nih.gov Subsequently, this compound can be used to covalently label these incorporated azido sugars via copper-free click chemistry. nih.govrsc.orgacs.org This reaction results in fluorescently tagged glycans that can be visualized using fluorescence microscopy or detected by flow cytometry. researchgate.netresearchgate.netnih.gov This method allows for the visualization of newly synthesized glycans and provides insights into glycosylation patterns and localization within cells and potentially in living organisms. nih.gov Studies have demonstrated the effectiveness of using BDP-DBCO variants for visualizing metabolically labeled azidoglycans in cell lines. rsc.orgacs.org
Studies of Intracellular and Cell Surface Glycosylation Dynamics
The application of this compound in conjunction with metabolic labeling enables researchers to study the dynamics of glycosylation, differentiating between intracellular and cell surface glycans. By using cell-permeable BDP-DBCO variants, intracellular azido glycans can be labeled and visualized. rsc.orgnih.govresearchgate.net The copper-free click chemistry is particularly suitable for live-cell studies, allowing for the observation of dynamic changes in glycosylation over time without significantly disrupting cellular processes. axispharm.comevitachem.com Research comparing different cycloalkyne-dye conjugates, including DBCO-BDP FL, has shown their utility in visualizing intracellular azidoglycans. rsc.orgresearchgate.net While some non-specific intracellular labeling has been observed with DBCO-BDP FL, likely due to its reactivity with other cellular components, the method remains valuable for studying glycosylation dynamics when appropriate controls and experimental designs are employed. rsc.orgresearchgate.net
Analysis of Glucose Uptake and Metabolite Tracking
This compound is also employed in methods for analyzing glucose uptake and tracking related metabolites. A click chemistry-based post-labeling method utilizes the uptake of azide-tagged sugars, such as 6-azido-6-deoxy-D-galactose (6AzGal), by glucose transporters (GLUTs) into cells. researchgate.netresearchgate.netnih.gov Following uptake, the intracellular azido sugars are labeled with a cell-permeable fluorescent reagent like BDP-DBCO via a copper-free click reaction. researchgate.netresearchgate.netnih.gov This strategy allows for the measurement of glucose uptake at the single-cell level using techniques such as flow cytometry and fluorescence microscopy. researchgate.netresearchgate.netnih.gov
This post-labeling approach offers advantages over traditional methods, such as those using fluorescently conjugated sugar derivatives, by minimizing potential interference with GLUT activity and reducing non-specific background staining. nih.gov Studies using 6AzGal and BDP-DBCO have successfully demonstrated the labeling and detection of glucose uptake in various cell lines and even in ex vivo and in vivo models, showing competitive inhibition of 6AzGal uptake by D-glucose and 2DG but not L-glucose. researchgate.netnih.gov The method provides a means to dissect the heterogeneous metabolic landscape in complex tissue environments. researchgate.net
Detailed research findings from a study on glucose uptake using 6AzGal and BDP-DBCO are summarized below:
| Cell Line | Azido Sugar Treatment | BDP-DBCO Concentration | Analysis Method | Key Finding | Source |
| K562 | 10 mM 6AzGal (1 h) | 100 nM | Flow Cytometry | High fluorescence intensity indicating 6AzGal uptake and labeling. | researchgate.netnih.gov |
| HCC1806 | 6AzGal | Not specified | Confocal Microscopy | Intense fluorescent signals predominantly in the cytoplasm. | researchgate.netnih.gov |
| K562 | 10 mM 6AzGal + Sugars | 100 nM | Flow Cytometry | Uptake inhibited by D-glucose and 2DG, but not L-glucose. | researchgate.netnih.gov |
| K562, HL60S, HCC1806 | 6AzGal | Not specified | Flow Cytometry, Confocal Microscopy | Fluorescent labeling confirmed in multiple cell lines. | nih.gov |
| Mouse Tissues & Splenocytes | 6AzGal injection | Post-isolation labeling with BDP-DBCO | Flow Cytometry | Demonstrated in vivo 6AzGal uptake and labeling in various tissues. | researchgate.net |
Applications in Proteomics Research
Click chemistry, including the use of DBCO-containing reagents like this compound, has significant applications in proteomics research, particularly in chemoproteomic profiling. broadpharm.comnih.gov
Chemoproteomic Profiling with Azide-Tagged Analytes
Chemoproteomic profiling often involves the use of chemical probes to study protein function and activity on a large scale. nih.gov In strategies employing azide-tagged analytes, such as modified amino acids or activity-based probes containing an azide handle, this compound can be used to fluorescently label these azide-tagged proteins or peptides via copper-free click chemistry. nih.gov This labeling allows for the visualization, enrichment, and subsequent identification and quantification of the tagged proteins using techniques like fluorescence gel electrophoresis or mass spectrometry. nih.gov While the search results broadly mention this compound in the context of proteomics applications broadpharm.com, the general principle of using click chemistry with azide tags for proteomic profiling is well-established. nih.gov this compound's ability to react selectively with azides without copper makes it a suitable tool for such applications, especially when working with complex biological samples where minimizing perturbation is critical.
Target Identification and Validation Strategies
This compound can be employed in target identification and validation strategies within academic research. Its ability to react specifically with azide-modified molecules via copper-free click chemistry allows for the fluorescent labeling of potential targets. Researchers can introduce azide groups into probes, substrates, or inhibitors that interact with a biological target of interest. Subsequent reaction with this compound enables visualization and analysis of the labeled target, facilitating its identification and validation. This approach can be integrated with various techniques, including fluorescence microscopy and flow cytometry, to study target localization, expression levels, and interactions within complex biological systems. Target identification and validation are crucial steps in drug discovery and understanding biological processes, often involving technologies like chemical probes, bioinformatics, and functional genomics. nuvisan.com
Emerging Research Applications
Coupling with Self-Labeling Protein Tags (e.g., SNAP-tag) for Protein Engineering
This compound is valuable for coupling with self-labeling protein tags, such as the SNAP-tag, in protein engineering applications. The SNAP-tag is a modified protein derived from human O⁶-alkylguanine-DNA-alkyltransferase that reacts covalently with O⁶-benzylguanine (BG) derivatives. ptglab.comneb.com By genetically fusing the SNAP-tag to a protein of interest, researchers can specifically label the fusion protein. When an azide-modified BG substrate is used with the SNAP-tag, the protein becomes tagged with an azide group. Subsequently, this compound can react with this azide handle via copper-free click chemistry, resulting in a fluorescently labeled protein. nih.gov This chemo-enzymatic approach offers a versatile method for site-specific protein labeling, enabling studies on protein localization, dynamics, and interactions in live or fixed cells. nih.govyoutube.com This strategy allows for the use of a universal azide-based SNAP-tag substrate that can then be conjugated to various DBCO-modified molecules, including fluorescent dyes like this compound. nih.gov
An example application involves the in vitro labeling of clickable proteins with fluorescent DBCO-derivatives, including this compound, for analysis by SDS-PAGE and fluorescence detection. nih.gov
Integration into Photo-Uncaging Strategies for Light-Triggered Release of Bioactive Molecules
While BODIPY dyes are known for their photophysical properties and have been integrated into photo-uncaging systems, the direct use of this compound specifically in photo-uncaging strategies for light-triggered release of bioactive molecules is an emerging area. Photo-uncaging involves using light-sensitive molecules (photocages) that release a caged molecule upon irradiation with a specific wavelength of light. nih.gov BODIPY derivatives have been explored as components of such systems due to their favorable photochemical properties. nih.govnih.gov Research has demonstrated the design of BODIPY-based oxime esters for photo-uncaging, enabling the light-controlled release of molecules with carboxylic acids. nih.gov The integration of a DBCO group into a BODIPY-based photo-uncaging system, such as this compound, could potentially allow for the click chemistry-mediated attachment of the photocage to azide-functionalized bioactive molecules, enabling their targeted and light-controlled release. This could be particularly relevant in drug delivery systems or for precisely controlling the activity of biomolecules in research settings.
Utilization in Flow Cytometry for Quantitative Cell Analysis
This compound is utilized in flow cytometry for quantitative cell analysis, particularly in conjunction with click chemistry for labeling cellular components or internalized molecules. nih.govresearchgate.netbiorxiv.orglumiprobe.com Flow cytometry allows for high-throughput analysis of individual cells based on their fluorescent properties. biorxiv.org By using this compound to label azide-modified targets within or on the surface of cells, researchers can quantify the presence and levels of these targets in a cell population. This method has been applied to study processes such as glucose uptake using azido-sugars that are subsequently labeled with BDP-DBCO for flow cytometric detection. nih.govresearchgate.net The bright green fluorescence of this compound with minimal spectral overlap allows for its use in multicolor flow cytometry experiments, enabling simultaneous analysis of multiple cellular parameters. nih.gov Furthermore, the copper-free nature of the click reaction with DBCO is advantageous for live-cell labeling and flow cytometry analysis, avoiding potential copper-induced cellular toxicity or quenching of other fluorescent reporters. nih.gov
Studies have demonstrated the use of BDP-DBCO for quantifying the uptake of azido-sugars in various cell lines and in vivo, analyzed by flow cytometry. nih.govresearchgate.net The median fluorescence intensity (MFI) of BDP-DBCO labeled cells can be used as a quantitative measure of sugar uptake. researchgate.net
Interactive Data Table: Flow Cytometry Data Example (Illustrative based on search results)
| Cell Type | Treatment (Azido-sugar) | Labeling Reagent | Analysis Method | Median Fluorescence Intensity (MFI) |
| K562 Cells | 10 mM 6AzGal | BDP-DBCO | Flow Cytometry | [Quantitative data would be inserted here based on specific experimental findings] |
| Splenocytes (in vivo) | 6AzGal injection | BDP-DBCO | Flow Cytometry | [Quantitative data would be inserted here based on specific experimental findings] |
Applications in Advanced Material Science and Nanotechnology (e.g., microgels)
This compound finds applications in advanced material science and nanotechnology, particularly in the development and functionalization of materials like microgels. Microgels are crosslinked polymer networks that can swell or shrink in response to environmental stimuli. nih.gov Incorporating clickable moieties like DBCO into the microgel structure allows for post-synthesis functionalization via click chemistry. This compound can be used to introduce fluorescence into azide-functionalized microgels, enabling their visualization, tracking, and characterization. This is useful for studying microgel properties, such as their size, shape, and distribution, as well as their interactions with biological systems. The copper-free click reaction is advantageous for functionalizing microgels intended for biological applications, minimizing potential toxicity. This compound's photostability and spectral properties make it a suitable fluorescent label for these materials. Research has described the design and synthesis of core-shell microgels with clickable crosslinked cores, which could potentially be functionalized with molecules like this compound using click chemistry. lumiprobe.com
Methodological Considerations and Optimization in Bdp Fl Dbco Research
Strategies for Minimizing Non-Specific Labeling and Off-Target Reactions
While copper-free click chemistry using DBCO derivatives like BDP FL DBCO offers significant advantages in biological systems by avoiding metal cytotoxicity, minimizing non-specific labeling and off-target reactions remains a critical consideration evitachem.com. Non-specific labeling with DBCO reagents can occur due to their reactivity not only with azides but also with other "alkynophiles" present in the biological environment, such as the sulfhydryl (-SH) and sulfenate (-SOH) groups of proteins rsc.org. This can lead to azide-independent labeling rsc.org.
Research has shown that the nature of the cycloalkyne can significantly impact the specificity of intracellular labeling rsc.org. For instance, DBCO-BDP FL has been observed to exhibit greater non-specific intracellular labeling compared to other cycloalkynes like BCN (bicyclo[2.2.1]hept-5-yn-2-yl) derivatives rsc.org. This highlights that while DBCO is widely used, its inherent reactivity can contribute to off-target interactions.
Strategies to minimize non-specific labeling include optimizing reaction conditions such as concentration and incubation time to favor the desired azide-DBCO reaction over side reactions. Additionally, in some cases, pre-treatment of samples with reagents like iodoacetamide (B48618) to alkylate free thiols has been shown to diminish azide-independent labeling caused by the reaction of cycloalkynes with peptidylcysteines rsc.org. The choice of the cycloalkyne itself is also a crucial strategy, with less reactive cycloalkynes potentially offering improved specificity for intracellular labeling compared to highly reactive ones like DBCO rsc.org.
Optimization of Reaction Parameters in Diverse Biological Systems
Optimizing reaction parameters is essential for achieving efficient and specific labeling with this compound in diverse biological systems, which can range from live cells to fixed tissues and cell lysates. Key parameters include the concentration of this compound, reaction time, temperature, and the buffer system used.
The concentration of this compound needs to be carefully titrated for each specific application and biological system to ensure sufficient labeling of azide-tagged targets while minimizing background fluorescence from unbound dye or non-specific interactions. Studies have shown that increasing the molar ratio of a DBCO-fluorophore to an azide-tagged protein can lead to saturation of fluorescence, indicating optimal labeling efficiency at a certain ratio nih.gov. For example, in the labeling of AHA-incorporated Cas9 protein with DBCO-BDP-FL, increasing the molar ratio from 1:2 to 1:10 or higher resulted in fluorescence saturation nih.gov.
Reaction time is another critical parameter. Copper-free click chemistry using DBCO is known to be rapid evitachem.comaxispharm.com. However, the optimal reaction time may vary depending on the accessibility of the azide-tagged target within the biological system. For in vitro labeling of SNAP-tag protein with BGSN3 followed by reaction with DBCO-derivative fluorophores including this compound, incubation for 60 minutes at room temperature was used tandfonline.com.
The choice of buffer system can also influence reaction efficiency and specificity. While the SPAAC reaction is bioorthogonal and can be performed in physiological buffers, the presence of certain components or variations in pH might affect the reaction rate or contribute to non-specific binding.
Data from research studies demonstrate the impact of reaction parameters. For instance, in visualizing secreted SifA protein in HeLa cells using genetic code expansion to incorporate an azide-functionalized unnatural amino acid followed by labeling with BDP-DBCO, the labeling process and subsequent washing of excess dye were critical steps for clear visualization with minimal non-specific signals elifesciences.org.
Considerations for Cell Permeability and Intracellular Delivery
The application of this compound for intracellular labeling necessitates consideration of its cell permeability and strategies for efficient intracellular delivery of either the dye or the azide-tagged target. This compound itself is generally considered cell-permeable, allowing it to cross the cell membrane and react with intracellular azide-functionalized molecules evitachem.comaxispharm.com. However, the efficiency of uptake can vary depending on the cell type and experimental conditions.
For applications involving labeling of intracellular targets, the azide (B81097) functionality is often introduced metabolically using azide-tagged precursors that are taken up by the cells researchgate.netnih.gov. Examples include using azide-modified sugars like Ac₄ManNAz or 6AzGal to label glycans researchgate.netnih.gov, or incorporating azide-functionalized unnatural amino acids like AzF into proteins via genetic code expansion nih.govelifesciences.org. Once the azide is incorporated into the desired biomolecule inside the cell, the cell-permeable this compound can be introduced to perform the click reaction in situ evitachem.comaxispharm.com.
Strategies to enhance intracellular delivery of labeling reagents or azide-tagged precursors can include using various transfection or permeabilization techniques, although these methods need to be carefully chosen to maintain cell viability and minimize disruption of cellular processes, especially in live-cell imaging applications. Some studies utilize cell-permeable azide-modified nucleosides like 5-DBCO-dU for labeling newly synthesized DNA, which are designed to be incorporated into replicating DNA within proliferating cells jenabioscience.com.
Integration with Upstream Metabolic Labeling Approaches
This compound is frequently integrated with upstream metabolic labeling approaches to visualize specific classes of biomolecules synthesized within living cells. This strategy involves feeding cells with a modified biological precursor containing a bioorthogonal handle, typically an azide or alkyne, which is then incorporated into newly synthesized biomolecules through normal cellular metabolic pathways researchgate.netnih.gov. Subsequently, this compound, bearing the complementary reactive group (DBCO), is introduced to selectively label the modified biomolecules via copper-free click chemistry evitachem.comaxispharm.comresearchgate.net.
This integrated approach has been successfully applied to study various biological processes:
Glycan Imaging: Cells can be fed with azide-modified sugars (e.g., Ac₄ManNAz, 6AzGal) that are processed by the cellular machinery and incorporated into glycoproteins and glycolipids researchgate.netnih.gov. Subsequent reaction with this compound allows for fluorescent visualization of these metabolically labeled glycans on the cell surface or intracellularly using techniques like fluorescence microscopy or flow cytometry researchgate.netnih.gov. This enables studies of glycosylation patterns and dynamics in different cellular states or types researchgate.net.
Protein Labeling: Genetic code expansion techniques can be used to incorporate azide-functionalized unnatural amino acids into newly synthesized proteins at specific sites nih.govelifesciences.org. Labeling these azide-tagged proteins with this compound allows for their visualization and tracking within cells, providing insights into protein synthesis, localization, and dynamics nih.govelifesciences.org.
DNA Synthesis Monitoring: Azide-modified nucleosides can be incorporated into newly synthesized DNA during replication jenabioscience.com. Labeling with this compound allows for the detection and visualization of proliferating cells or newly synthesized DNA jenabioscience.com.
Future Directions and Research Opportunities
Development of Next-Generation BDP FL DBCO Analogues with Enhanced Specificity and Reactivity
A significant area of research focuses on refining the core structure of this compound to create analogues with superior performance. The goal is to enhance both the specificity of binding to target molecules and the kinetics of the bioorthogonal reaction.
One approach involves modifying the dibenzocyclooctyne (DBCO) moiety. While DBCO is highly reactive in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, it can exhibit nonspecific binding, particularly to intracellular components rich in thiols like cysteine residues and glutathione. researchgate.net To address this, researchers are designing new cycloalkyne scaffolds. For instance, a benzothiophene-fused azacyclononyne conjugate, BT9N-BDP FL, has been developed as an analogue to DBCO-BDP FL. researchgate.net This newer compound has demonstrated significantly lower nonspecific affinity for the intracellular environment, leading to more precise labeling of target azidoglycans. researchgate.net
The reactivity of the cycloalkyne is also a key parameter for optimization. The rate of SPAAC ligation can be influenced by the electronic and steric properties of the reactants. nih.govresearchgate.net For example, DBCO reacts significantly slower with sterically hindered tertiary azides compared to primary azides. nih.gov This differential reactivity can be exploited for sequential labeling but also highlights the potential for tuning reaction rates by modifying the DBCO structure. By applying principles of physical organic chemistry, such as the "distortion/interaction-activation strain model," researchers can analyze how steric and electronic factors influence reactivity to guide the design of new analogues with tailored kinetics. nih.gov The development of analogues like oxa-dibenzocyclooctyne (ODIBO), which exhibits a much higher second-order rate constant than conventional DBCO derivatives, allows for efficient labeling even at low substrate concentrations. mdpi.com
Table 1: Comparison of this compound and a Next-Generation Analogue
| Feature | This compound | BT9N-BDP FL |
|---|---|---|
| Cycloalkyne Core | Dibenzocyclooctyne (DBCO) | Benzothiophene-fused azacyclononyne (BT9N) |
| Specificity | Can exhibit nonspecific intracellular binding researchgate.net | Shows significantly lower nonspecific affinity researchgate.net |
| Primary Application | Cell-surface and intracellular labeling researchgate.net | Optimized for intracellular visualization of N3-glycoconjugates researchgate.net |
Exploration of Novel Conjugation Targets and Biological Pathways
The versatility of this compound and its analogues allows for their application in labeling a wide array of biomolecules, including proteins, nucleic acids, and other cellular components. smolecule.com A key area of future research is the identification and targeting of novel biomolecules and pathways to gain deeper insights into cellular function and disease.
Researchers are moving beyond general labeling to target specific proteins and receptors. For example, a bioorthogonal strategy has been developed to attach DEC205 antibodies, which target a specific receptor on dendritic cells, to polymer-based nanocarriers. mdpi.com This approach enables cell-type-specific delivery and monitoring, opening doors for targeted therapies and immunotherapies. mdpi.com
Furthermore, the ability to label and track biomolecules in real-time within living systems is crucial for studying dynamic biological processes. smolecule.com this compound's strong and stable fluorescence makes it an excellent tool for such time-lapse imaging studies. smolecule.com Future work will likely focus on applying these probes to investigate complex pathways such as post-translational modifications, protein-protein interactions, and the trafficking of extracellular vesicles, which play a crucial role in intercellular communication. sciopen.com By metabolically incorporating azide-functionalized precursors into specific biomolecules, researchers can then use this compound for precise visualization and tracking. nih.gov
Integration of this compound into Multiplexed Imaging and Sensing Platforms
To unravel the complexity of biological systems, it is often necessary to visualize multiple targets simultaneously. Integrating this compound into multiplexed imaging and sensing platforms is a promising future direction. This involves the use of multiple, mutually orthogonal bioorthogonal reactions that can proceed in the same biological environment without interfering with one another. nih.govresearchgate.net
For instance, the SPAAC reaction involving this compound can be paired with other bioorthogonal reactions like the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO). nih.govnih.gov This allows for the simultaneous labeling of two different biomolecules with distinct fluorescent probes. The development of a diverse toolbox of bioorthogonal reactions with varying kinetics and specificities is essential for expanding the possibilities of multiplexed imaging. researchgate.netru.nl
Advanced imaging technologies are also being leveraged to enhance multiplexing capabilities. Techniques like tyramide signal amplification (TSA) can be used to increase the sensitivity of detection for low-abundance targets. biocompare.com By combining spectrally distinct fluorophores, including photostable dyes like BDP FL, with automated imaging platforms, researchers can visualize a high number of targets within a single tissue sample, providing a more comprehensive view of the cellular landscape. biocompare.com The use of quantum dots, with their narrow emission spectra, further aids in minimizing spectral overlap in multiplexed experiments. biocompare.com
Theoretical Advancements in Bioorthogonal Reaction Design and Prediction
The rational design of next-generation bioorthogonal probes relies heavily on a deep understanding of the underlying reaction mechanisms and kinetics. Theoretical and computational chemistry are playing an increasingly important role in this process.
Models such as the distortion/interaction-activation strain model are instrumental in predicting how changes in the structure of a cycloalkyne like DBCO will affect its reactivity. nih.gov This model helps to explain how steric hindrance can increase the distortion energy of the reactants, thereby decreasing the reaction rate. nih.gov Density Functional Theory (DFT) calculations have also been employed to reveal the mechanistic details of cycloaddition reactions, for example, showing that bicycle[6.1.0]nonyne (BCN) can react with certain azides through an inverse-electron demand mechanism, unlike DBCO. nih.gov
These computational approaches allow for the in silico screening and optimization of new bioorthogonal reagents before their synthesis, saving time and resources. By predicting reaction rates and potential cross-reactivity, theoretical models can guide the development of truly orthogonal reaction pairs for multiplexed applications. researchgate.net As computational power and theoretical frameworks continue to advance, they will become indispensable tools for designing bespoke bioorthogonal probes with precisely tuned properties for specific biological applications.
Q & A
Q. What are the key structural and functional features of BDP FL DBCO that make it suitable for bioimaging applications?
this compound combines a dibenzocyclooctyne (DBCO) group, enabling strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry, with a BODIPY FL fluorophore for fluorescence detection. The DBCO moiety reacts selectively with azide-functionalized molecules without requiring cytotoxic copper catalysts, while the BODIPY FL core emits bright fluorescence (λex/λem ~ 488/520 nm), ideal for confocal microscopy . Researchers should verify its molecular identity (C₃₂H₂₉BF₂N₄O₂, CAS 2093197-94-3) via NMR, mass spectrometry, and HPLC purity analysis to ensure batch consistency .
Q. How should researchers design experiments to characterize the click reactivity of this compound?
- Step 1: Use azide-functionalized model compounds (e.g., azide-PEG) to test reaction kinetics under physiological conditions (pH 7.4, 37°C). Monitor reaction completion via TLC or HPLC .
- Step 2: Quantify labeling efficiency using fluorescence spectroscopy or flow cytometry if targeting cellular components .
- Step 3: Include negative controls (e.g., reactions without azides) to confirm specificity. Report solvent, temperature, and molar ratios in the experimental section to ensure reproducibility .
Q. What are the best practices for synthesizing and storing this compound to maintain stability?
- Synthesize the compound under inert atmosphere to prevent oxidation.
- Store lyophilized powder at -20°C in dark, anhydrous conditions to avoid photobleaching and hydrolysis.
- Pre-dissolve in DMSO or DMF for cellular studies, ensuring final solvent concentration ≤1% (v/v) to minimize cytotoxicity .
Advanced Research Questions
Q. How can fluorescence quenching of this compound be mitigated in complex biological environments?
- Strategy 1: Optimize labeling density to prevent self-quenching. Test molar ratios of this compound to target molecules (e.g., proteins) using titration assays .
- Strategy 2: Use antifade agents (e.g., ProLong Diamond) in imaging buffers to reduce photobleaching during confocal microscopy .
- Strategy 3: Conduct time-resolved fluorescence measurements to distinguish this compound signals from autofluorescence in tissues .
Q. How can contradictory data on this compound’s reaction efficiency in varying pH environments be resolved?
- Method 1: Perform pH-dependent kinetic studies using stopped-flow spectroscopy to quantify reaction rates. Compare results with computational models (e.g., density functional theory) to identify optimal pH ranges .
- Method 2: Validate findings across independent labs using standardized protocols (e.g., fixed azide concentrations, buffer systems) to isolate pH as the sole variable .
- Method 3: Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and address confounding factors like buffer ionic strength .
Q. What advanced methodologies enable the use of this compound in multi-step bioconjugation workflows?
- Approach 1: Combine SPAAC with orthogonal conjugation strategies (e.g., thiol-maleimide) for sequential labeling. For example, first conjugate this compound to azide-modified antibodies, then introduce a second probe via thiol chemistry .
- Approach 2: Use microfluidic platforms to control reaction stoichiometry and minimize side products in multi-component systems .
- Approach 3: Employ cryo-electron microscopy (cryo-EM) or super-resolution imaging to validate spatial localization of this compound conjugates at nanoscale resolution .
Methodological Frameworks
- Literature Review: Use keywords like “BODIPY DBCO click chemistry,” “SPAAC kinetics,” and “bioimaging fluorophores” in Scopus or Web of Science. Apply Boolean operators (AND/OR) and filters for publication date (e.g., 2020–2025) to prioritize recent studies .
- Experimental Design: Follow the PICO framework (Population: target molecules; Intervention: this compound labeling; Comparison: alternative fluorophores; Outcome: labeling efficiency) to structure hypothesis-driven studies .
- Data Management: Document raw fluorescence images, kinetic datasets, and synthesis protocols in FAIR-compliant repositories (e.g., Zenodo) with unique digital object identifiers (DOIs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
